Differential Performance in Hydrolytic Condensation: A Yield Comparison of Target Compound vs. Unprotected Acetylacetone
This compound demonstrates a decisive advantage over its unsilylated parent, acetylacetone, in the synthesis of functionalized organosilicon imino enols via hydrolytic condensation. The use of the trimethylsilyl ether of acetylacetone directly results in a significantly higher yield of the desired target compound (Ia, 84%) compared to the use of acetylacetone itself [1]. This quantitative difference underscores its value as a protected enol equivalent that enables a chemoselective reaction pathway.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 84% yield of target product (Ia) |
| Comparator Or Baseline | Acetylacetone (unspecified yield, implied to be lower or 0%) |
| Quantified Difference | 84% yield achieved using the target compound. |
| Conditions | Hydrolytic condensation with (3-aminopropyl)triethoxysilane. |
Why This Matters
This 84% yield provides a clear, quantitative basis for selecting this protected enol ether over the unprotected diketone for this and similar chemoselective transformations.
- [1] Ivanov, N.A., et al. (2007). Functionalized silicon-containing imino enols and enamino ketones prepared by hydrolytic condensation. Russian Journal of Applied Chemistry, 80(4), 595-598. View Source
